(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)(phenyl)methanone
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Overview
Description
(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)(phenyl)methanone is a complex organic compound that features a piperidine ring, a pyridine ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)(phenyl)methanone typically involves multi-step organic reactions. One common method involves the reaction of 2-methyl-6-chloropyridine with piperidine under basic conditions to form 2-methyl-6-(piperidin-1-yl)pyridine. This intermediate is then reacted with benzoyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or pyridine derivatives.
Scientific Research Applications
(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)(phenyl)methanol: Similar structure but with a hydroxyl group instead of a ketone.
(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)(phenyl)methane: Similar structure but with a methylene group instead of a ketone.
(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)(phenyl)amine: Similar structure but with an amine group instead of a ketone.
Uniqueness
The presence of the ketone group in (2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)(phenyl)methanone imparts unique chemical properties, such as the ability to participate in nucleophilic addition reactions. This makes it a valuable intermediate in organic synthesis and drug development .
Properties
Molecular Formula |
C18H20N2O |
---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
(2-methyl-6-piperidin-1-ylpyridin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C18H20N2O/c1-14-16(18(21)15-8-4-2-5-9-15)10-11-17(19-14)20-12-6-3-7-13-20/h2,4-5,8-11H,3,6-7,12-13H2,1H3 |
InChI Key |
VJDMIVWAMCSWNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCCCC2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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